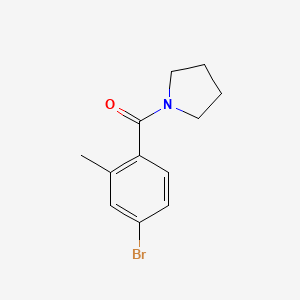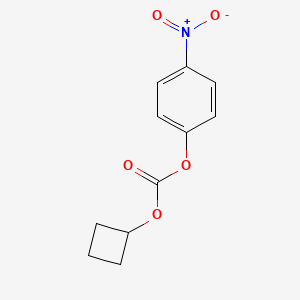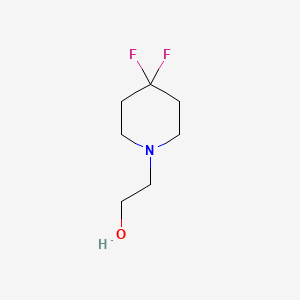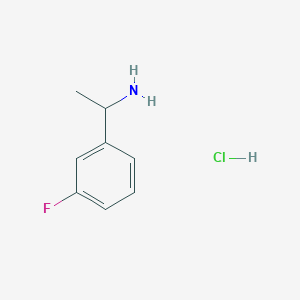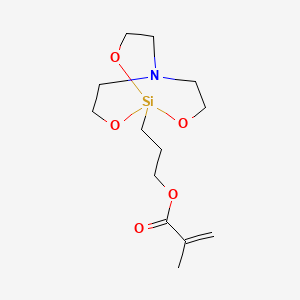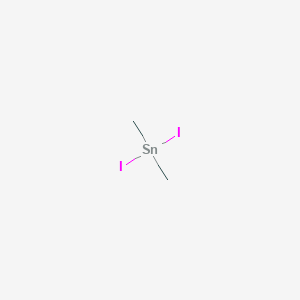
Diiodo(dimethyl)stannane
描述
准备方法
Synthetic Routes and Reaction Conditions: Diiodo(dimethyl)stannane can be synthesized through the reaction of dimethyltin dichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds as follows:
(CH3)2SnCl2+2I2→(CH3)2SnI2+2Cl2
This reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods: In industrial settings, the production of diiododimethyltin involves large-scale batch processes. The reaction conditions are optimized to achieve high yields and purity. Continuous flow synthesis methods have also been developed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Diiodo(dimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in diiododimethyltin can be substituted with other halogens or functional groups.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction Reactions: Diiododimethyltin can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted organotin compounds.
Oxidation Reactions: Products include tin oxides and hydroxides.
Reduction Reactions: Products include lower oxidation state tin compounds.
科学研究应用
Diiodo(dimethyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Stille coupling reaction, which involves the coupling of organotin compounds with organic electrophiles.
Biology: Organotin compounds, including diiododimethyltin, are studied for their potential biological activities and toxicological effects.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: Diiododimethyltin is used in the production of various industrial chemicals and materials, including catalysts and stabilizers.
作用机制
The mechanism of action of diiododimethyltin involves its interaction with molecular targets and pathways. The tin atom in the compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Trimethyltin Chloride: An organotin compound with similar properties but different reactivity due to the presence of chlorine instead of iodine.
Diethyltin Diiodide: Another organotin compound with ethyl groups instead of methyl groups, affecting its chemical behavior and applications.
Uniqueness: Diiodo(dimethyl)stannane is unique due to its specific combination of methyl groups and iodine atoms, which confer distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable reagent in both research and industrial settings .
属性
IUPAC Name |
diiodo(dimethyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2HI.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYDVQWJZWRVPE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6I2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314257 | |
| Record name | Diiododimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-49-9 | |
| Record name | Diiododimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiododimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


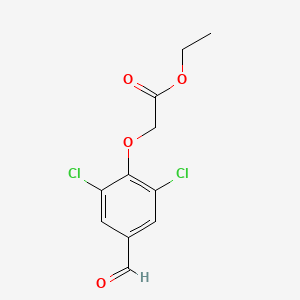
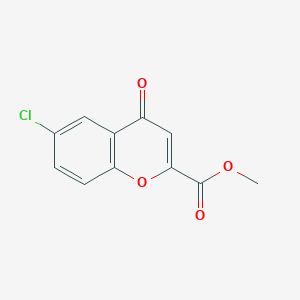
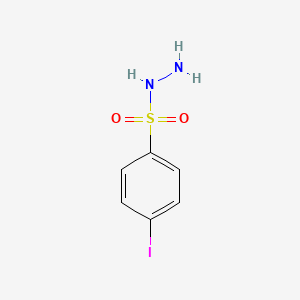
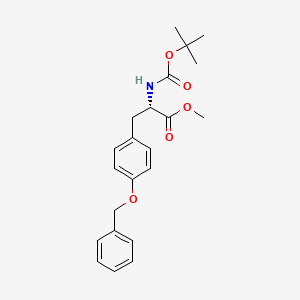
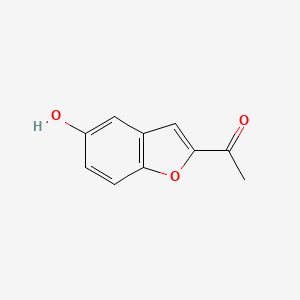
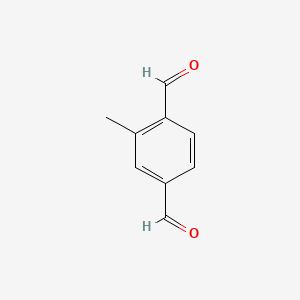
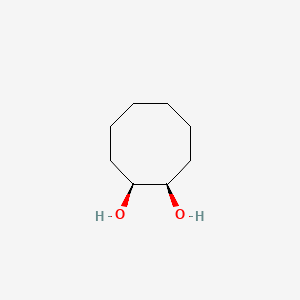
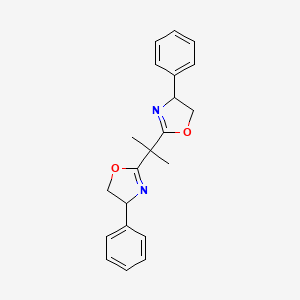
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)](/img/structure/B3120915.png)
